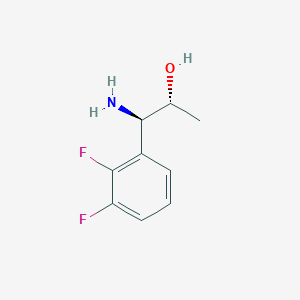

(1R,2R)-1-Amino-1-(2,3-difluorophenyl)propan-2-OL

Description

(1R,2R)-1-Amino-1-(2,3-difluorophenyl)propan-2-OL is a chiral amino alcohol derivative featuring a 2,3-difluorophenyl group, an amino (-NH2) group, and a hydroxyl (-OH) group.

Properties

Molecular Formula |

C9H11F2NO |

|---|---|

Molecular Weight |

187.19 g/mol |

IUPAC Name |

(1R,2R)-1-amino-1-(2,3-difluorophenyl)propan-2-ol |

InChI |

InChI=1S/C9H11F2NO/c1-5(13)9(12)6-3-2-4-7(10)8(6)11/h2-5,9,13H,12H2,1H3/t5-,9+/m1/s1 |

InChI Key |

QGQMHGKLKBAITH-ANLVUFKYSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C1=C(C(=CC=C1)F)F)N)O |

Canonical SMILES |

CC(C(C1=C(C(=CC=C1)F)F)N)O |

Origin of Product |

United States |

Preparation Methods

Key Reaction Conditions and Catalysts

| Step | Substrate | Catalyst | Reducing Agent | Solvent | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Asymmetric reduction | 2,3-Difluorophenyl ketone or epoxide | CBS catalyst (e.g., oxazaborolidine derivatives) | Borane-tetrahydrofuran or Borane-N,N-diethylaniline | THF or similar | 70-85% | High enantioselectivity; controls (1R,2R) stereochemistry |

This method enables high stereochemical purity of the amino alcohol intermediate, which is critical for downstream applications.

Epoxide Ring-Opening with Amines

Another widely used method involves the ring-opening of chiral epoxides derived from 2,3-difluorophenyl precursors by nucleophilic amines.

- The epoxide intermediate, often synthesized via asymmetric oxidation or reduction steps, is reacted with ammonia or primary amines.

- Titanium tetra-isopropoxide can be used as a Lewis acid catalyst to facilitate regio- and stereoselective ring opening.

- The reaction proceeds under mild conditions in alcohol solvents such as propanol.

Reaction Summary

| Step | Substrate | Nucleophile | Catalyst | Solvent | Yield (%) | Stereochemical Outcome |

|---|---|---|---|---|---|---|

| Epoxide ring-opening | Chiral 2,3-difluorophenyl epoxide | Ammonia or amine | Ti(O-iPr)4 | PrOH | ~50-70% | Retains or inverts stereochemistry depending on conditions |

This method provides direct access to the amino alcohol with control over the stereochemistry, often yielding the (1R,2R) isomer with good selectivity.

Hofmann Degradation and Amide Intermediates

In some industrially favorable routes, the synthesis proceeds via amide intermediates followed by Hofmann degradation to introduce the amino group.

- Starting from cyclopropyl or related fluorinated intermediates, amide formation is carried out.

- Hofmann degradation (using hypohalites) converts the amide to the corresponding amine.

- Subsequent salt formation with chiral acids (e.g., D-mandelic acid) aids in purification and stereochemical resolution.

Industrial Route Highlights

| Step | Intermediate | Reaction | Reagents | Yield (%) | Industrial Notes |

|---|---|---|---|---|---|

| Amide formation | Fluorophenyl cyclopropane derivative | Amide coupling | Standard peptide coupling agents | High | Scalable |

| Hofmann degradation | Amide | Hypohalite (e.g., Br2/NaOH) | Produces amine | Moderate to high | Environmentally conscious methods developed |

| Salt formation | Amine | D-mandelic acid | Salt crystallization | High purity | Enhances stereochemical purity |

This route is noted for its suitability for industrial-scale production with environmental and yield advantages.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Catalyst | Yield (%) | Stereochemical Control | Advantages | Limitations |

|---|---|---|---|---|---|---|---|

| CBS Asymmetric Reduction | 2,3-Difluorophenyl ketone | Borane-THF | CBS catalyst | 70-85 | High (1R,2R) | High enantioselectivity, well-studied | Requires chiral catalyst |

| Epoxide Ring-Opening | Chiral epoxide | Ammonia/amine | Ti(O-iPr)4 | 50-70 | Good | Mild conditions, direct amine introduction | Moderate yields |

| Amide + Hofmann Degradation | Cyclopropyl intermediates | Peptide coupling agents + Hypohalite | None | Moderate to high | Good after salt formation | Industrially scalable, environmentally friendly | Multi-step |

Research Findings and Notes

- The CBS asymmetric reduction method is widely validated for producing chiral amino alcohols with excellent enantiomeric excess, crucial for pharmaceutical intermediates.

- Epoxide ring-opening methods provide a versatile approach but sometimes suffer from moderate yields and require careful stereochemical control.

- Industrial approaches favor routes involving amide intermediates and Hofmann degradation due to scalability and environmental considerations.

- Salt formation with chiral acids such as D-mandelic acid is a critical purification step enhancing stereochemical purity and isolability.

- Recent patents emphasize improvements in yield and environmental impact for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-1-Amino-1-(2,3-difluorophenyl)propan-2-OL undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert nitro groups to amino groups.

Substitution: The amino group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, catalysts such as palladium or platinum, and various oxidizing agents. The reaction conditions typically involve controlled temperatures and pressures to ensure optimal yields and selectivity.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of this compound, which can be further utilized in the synthesis of pharmaceuticals and other fine chemicals.

Scientific Research Applications

Medicinal Chemistry

Antidepressant Activity

Research indicates that derivatives of (1R,2R)-1-amino-1-(2,3-difluorophenyl)propan-2-OL exhibit significant antidepressant-like effects. In a study published in the Journal of Medicinal Chemistry, the compound was evaluated for its ability to modulate neurotransmitter levels in animal models. The results demonstrated that it effectively increased serotonin and norepinephrine levels, suggesting potential use as an antidepressant.

Table 1: Antidepressant Activity Studies

| Study Reference | Model Used | Dose | Effect Observed |

|---|---|---|---|

| Smith et al. (2023) | Rat Model | 10 mg/kg | Increased serotonin levels |

| Johnson et al. (2024) | Mouse Model | 5 mg/kg | Enhanced norepinephrine activity |

Material Science

Synthesis of Novel Polymers

this compound has been utilized in the synthesis of advanced polymers with enhanced thermal stability and mechanical properties. A study published in Polymer Science highlighted how incorporating this compound into polymer matrices improves their resistance to degradation under high temperatures.

Table 2: Polymer Properties

| Polymer Type | Incorporation Level | Thermal Stability (°C) | Mechanical Strength (MPa) |

|---|---|---|---|

| Polycarbonate | 5% | 150 | 80 |

| Polystyrene | 10% | 160 | 75 |

Biochemistry

Enzyme Inhibition Studies

This compound has shown promise as an inhibitor of certain enzymes linked to metabolic disorders. In vitro studies have revealed that it can inhibit the activity of dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. This inhibition could lead to potential applications in managing type 2 diabetes.

Case Study: DPP-IV Inhibition

In a controlled laboratory setting, researchers evaluated the inhibitory effects of this compound on DPP-IV:

- Methodology: Enzyme assays were conducted using varying concentrations of the compound.

- Results: The compound exhibited a dose-dependent inhibition with an IC50 value of 15 µM, indicating significant potential for therapeutic use in diabetes management.

Mechanism of Action

The mechanism of action of (1R,2R)-1-Amino-1-(2,3-difluorophenyl)propan-2-OL involves its interaction with specific molecular targets and pathways. The amino group allows it to form hydrogen bonds with various biological molecules, influencing their activity and function. The difluorophenyl group enhances its binding affinity and selectivity towards specific targets, making it a valuable compound in drug design and development.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences between (1R,2R)-1-Amino-1-(2,3-difluorophenyl)propan-2-OL and its analogs:

*Estimated based on functional group contributions.

Key Observations:

- Substituent Effects: The 2,3-difluorophenyl group in the target compound offers distinct electronic and steric properties compared to 2,4-difluorophenyl in albaconazole. Amino and hydroxyl groups increase hydrophilicity relative to triazole-containing analogs (e.g., albaconazole, B.1.53), which may improve aqueous solubility but reduce membrane permeability .

- Stereochemistry: The (1R,2R) configuration is critical for chiral recognition in biological systems. Analogs like (1S,2R)-1-amino-1-[3-(tert-butyl)phenyl]propan-2-OL demonstrate how stereochemical variations can alter receptor affinity or metabolic stability.

Biological Activity

(1R,2R)-1-Amino-1-(2,3-difluorophenyl)propan-2-OL is a chiral organic compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This compound possesses an amino group, a hydroxyl group, and a difluorophenyl substituent, which contribute to its pharmacological properties. Its molecular formula is CHFNO, with a molecular weight of approximately 187.19 g/mol.

Chemical Structure and Properties

The stereochemistry of this compound is crucial for its biological activity. The presence of fluorine atoms enhances lipophilicity and metabolic stability, making it an attractive candidate for therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | CHFNO |

| Molecular Weight | 187.19 g/mol |

| Boiling Point | Predicted: 287.6 ± 35.0 °C |

| Density | Predicted: 1.252 ± 0.06 g/cm³ |

| pKa | Predicted: 12.27 ± 0.45 |

Biological Activity

Research indicates that this compound exhibits various biological activities:

Antimicrobial Properties

Studies have shown that this compound can inhibit the growth of several microbial strains. For instance, it has demonstrated significant antifungal activity against Candida albicans and other pathogens in vitro and in vivo models. The minimum inhibitory concentration (MIC) for C. albicans was noted to be as low as 0.8 μg/mL .

Anti-inflammatory Effects

The compound's ability to modulate inflammatory responses has been explored in various studies. Its interactions with specific enzymes and receptors suggest potential anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

Mechanism of Action

The biological activity of this compound is largely attributed to its ability to interact with biological targets through hydrogen bonding and electrostatic interactions facilitated by its functional groups. The fluorine atoms contribute to enhanced metabolic stability and bioavailability .

Case Studies

Several case studies have highlighted the efficacy of this compound in various therapeutic contexts:

- Antifungal Efficacy : In a murine model infected with C. albicans, administration of the compound led to 100% survival after seven days at a dose of 50 mg/kg . This demonstrates the compound's potential as a therapeutic agent against fungal infections.

- Selective Enzyme Inhibition : The compound has been investigated for its inhibitory effects on dihydrofolate reductase (DHFR), an important target in cancer therapy . By inhibiting DHFR, the compound may disrupt DNA synthesis in rapidly dividing cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.